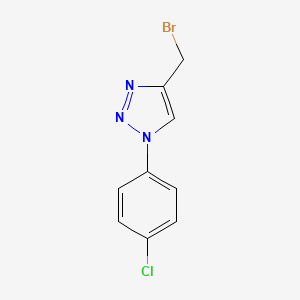

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

Vue d'ensemble

Description

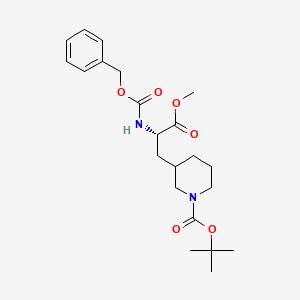

The compound “4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are used in a variety of applications in medicinal chemistry and material science .

Applications De Recherche Scientifique

Corrosion Inhibition

Triazole derivatives are prominently researched for their corrosion inhibition properties. Studies have demonstrated their efficacy in protecting mild steel in acidic environments, such as hydrochloric and sulfuric acid solutions. These compounds, including 4H-triazole derivatives, show high inhibition efficiency, which can be attributed to their ability to form protective layers on metal surfaces. The effectiveness of these inhibitors is influenced by the nature and type of substituents within the molecule, with some derivatives achieving up to 99.6% efficiency in corrosion protection. The adsorption of these compounds on metal surfaces is well-described by the Langmuir isotherm model, suggesting a strong and efficient interaction between the inhibitor molecules and the metal surface (Bentiss et al., 2007), (Lagrenée et al., 2002).

Antifungal and Antibacterial Applications

Triazole derivatives are also investigated for their antifungal and antibacterial properties. For instance, certain triazole compounds have been synthesized and evaluated for their efficacy against Candida strains, showing promising antifungal activity. The structural modification of these compounds, such as halogen substitution, has been identified as a potential pathway for enhancing their biological activity, indicating the scope for developing effective antifungal agents (Lima-Neto et al., 2012).

Synthesis and Structural Elaboration

Triazole derivatives serve as versatile intermediates in organic synthesis, enabling the preparation of various functionalized compounds. Their reactivity, particularly in substitution reactions, allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science. For example, halomethyl triazoles have been used to synthesize extended oxazole derivatives, demonstrating the utility of triazoles in constructing complex heterocyclic systems (Patil & Luzzio, 2016).

Molecular Docking and Drug Design

The application of triazole derivatives extends into the realm of drug design, where their molecular structures are utilized in docking studies to identify potential drug candidates. Their ability to interact with biological targets through various bonding interactions, including hydrogen and halogen bonds, makes them suitable for designing compounds with specific biological activities. Such studies not only contribute to the development of new therapeutic agents but also provide insights into the molecular basis of drug-receptor interactions (Kuruvilla et al., 2018).

Propriétés

IUPAC Name |

4-(bromomethyl)-1-(4-chlorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZPLBUTOBELLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

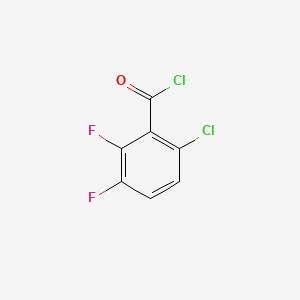

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)

![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1524255.png)